Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-4-3-5-9-12-6-8(11)13(7)9/h3-6H,2H2,1H3 |
InChI Key |
SJQSAKKBXUMIJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC=C(N21)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
General Synthetic Strategy
The synthesis of this compound generally involves the cyclization of 2-aminopyridine derivatives with halo-substituted aldehydes or haloacetates under basic or neutral conditions. The key step is the formation of the imidazo ring via nucleophilic attack of the amino group on the electrophilic aldehyde carbon, followed by ring closure and substitution.
Specific Preparation Routes
Cyclization Using 2-Amino-5-chloropyridine and Chloroacetaldehyde
A patented method for synthesizing halogenated imidazo[1,2-a]pyridines, closely related to the target compound, involves the reaction of 2-amino-5-chloropyridine with a 40% aqueous monochloroacetaldehyde solution in the presence of an alkali base such as sodium bicarbonate or sodium hydroxide. The reaction is carried out in solvents like ethanol, methanol, or water at mild temperatures (25–55 °C) for 2 to 24 hours. After completion, the mixture is concentrated, extracted with ethyl acetate, washed, dried over anhydrous sodium sulfate, and purified by recrystallization from an ethyl acetate/hexane mixture (1:1 volume ratio).
Reaction conditions and yields:
| Parameter | Details |
|---|---|
| Starting materials | 2-amino-5-chloropyridine, 40% monochloroacetaldehyde aqueous solution |
| Base | Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate |
| Solvent | Ethanol, methanol, water |
| Temperature | 25–55 °C |
| Reaction time | 2–24 hours |
| Work-up | Concentration, ethyl acetate extraction, water wash, drying, rotary evaporation |
| Purification | Recrystallization from ethyl acetate/hexane (1:1) |
| Yield | Typically 33–72% depending on conditions |
| Product appearance | Off-white to brown solid |
| Melting point | ~76.5–78.5 °C |
Example (Embodiment 1):
2-amino-5-chloropyridine (51.9 g, 300 mmol) reacted with 40% monochloroacetaldehyde aqueous solution (70.7 g, 360 mmol) and sodium bicarbonate (30.2 g, 360 mmol) in ethanol (66.9 g) at 55 °C for 5 hours yielded 45.6 g of product (72% yield) after recrystallization.
One-Pot Two-Step Synthesis Using N,N-Dimethylformamide Dimethyl Acetate (DMF-DMA)
A convenient two-step one-pot synthesis reported for 3-substituted imidazo[1,2-a]pyridines involves initial formation of an intermediate by reacting 2-aminopyridine derivatives with DMF-DMA in dimethylformamide (DMF) at 65 °C, followed by addition of sodium bicarbonate and ethyl bromoacetate (or ethyl chloroacetate analogs) and heating at 85 °C to complete the cyclization and substitution.
| Step | Conditions |
|---|---|
| Step 1 (Intermediate formation) | 2-aminopyridine + DMF-DMA, DMF solvent, 65 °C, 2–3 h |
| Step 2 (Cyclization) | Add NaHCO3, ethyl bromoacetate, 85 °C, several hours |
| Work-up | Dilution with water, extraction with chloroform, drying, concentration |
| Purification | Silica gel column chromatography (chloroform/hexane) |
| Yield | Moderate to high (varies by substrate) |
This method allows for the introduction of ethyl ester groups at the 5-position and halogen substitution at the 3-position by choosing appropriate haloalkyl electrophiles.
Comparative Analysis of Methods
| Aspect | Method 1: Cyclization with Chloroacetaldehyde (Patented) | Method 2: One-Pot DMF-DMA Route |
|---|---|---|
| Starting materials | 2-amino-5-chloropyridine, monochloroacetaldehyde | 2-aminopyridine, DMF-DMA, ethyl bromoacetate |
| Solvents | Ethanol, methanol, water | DMF, chloroform |
| Reaction temperature | Mild (25–55 °C) | Moderate to high (65–85 °C) |
| Reaction time | 2–24 hours | Several hours |
| Purification | Recrystallization | Column chromatography |
| Yield | Up to 72% | Moderate to high |
| Scalability | Suitable for lab and industrial scale | More suited for lab scale |
| Product purity | High | High |
Research Findings and Notes
The patented method emphasizes gentle reaction conditions with easy operation and stable product quality, making it suitable for both laboratory and industrial synthesis.
The use of sodium bicarbonate as the base and ethyl acetate/hexane for recrystallization yields high-purity products with reproducible melting points around 76.5–78.5 °C.
The one-pot DMF-DMA method offers a versatile approach for synthesizing various 3-substituted imidazo[1,2-a]pyridines, including halogenated derivatives, with good yields and relatively straightforward purification.
Safety data sheets for related compounds (e.g., Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate) highlight the need for appropriate engineering controls and handling precautions due to potential toxicity, although specific data for the 3-chloro derivative are limited.
Summary Table of Preparation Methods
| Method ID | Starting Materials | Base(s) Used | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-amino-5-chloropyridine + chloroacetaldehyde | Sodium bicarbonate, NaOH, triethylamine | Ethanol, methanol, water | 25–55 | 2–24 | 33–72 | Recrystallization (ethyl acetate/hexane) | Suitable for scale-up |
| 2 | 2-aminopyridine + DMF-DMA + ethyl bromoacetate | Sodium bicarbonate | DMF, chloroform | 65–85 | Several | Moderate to high | Silica gel chromatography | Versatile, lab-scale preferred |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 3 undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups.
Key observations:
-
Copper or palladium catalysts enhance substitution efficiency .
-
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates .
Ester Hydrolysis and Functionalization
The ethyl ester at position 5 can be hydrolyzed to a carboxylic acid or converted into derivatives like hydrazides.
Hydrolysis to Carboxylic Acid
Hydrazide Formation
-
Conditions : Hydrazine hydrate (NH₂NH₂·H₂O), ethanol, reflux, 5h .
-
Product : 3-Chloroimidazo[1,2-a]pyridine-5-carbohydrazide (88% yield) .
Cyclization Reactions
The imidazo[1,2-a]pyridine core participates in annulation reactions to construct polycyclic systems.
Oxidation of the Imidazo Ring
Reduction of the Ester Group
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–H functionalization:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | 3-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C | Ethyl 3-(3-chlorophenyl)imidazo[1,2-a]pyridine-5-carboxylate | 68% |
| Sonogashira | Phenylacetylene, CuI, PdCl₂(PPh₃)₂, Et₃N, THF | Ethyl 3-(phenylethynyl)imidazo[1,2-a]pyridine-5-carboxylate | 75% |
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via a two-step mechanism involving σ-complex formation followed by leaving-group expulsion .
-
Cyclization : Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 30 min vs. 12h) .
Industrial-Scale Considerations
Scientific Research Applications
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties
Mechanism of Action
The mechanism of action of ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key analogues of ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate, highlighting variations in substituents, positions, and molecular properties:
Physicochemical and Crystallographic Properties
- Solubility : The ethoxycarbonyl group enhances solubility in polar organic solvents (e.g., acetone, DMSO) across all analogues. Chlorinated and brominated derivatives exhibit lower aqueous solubility compared to methyl-substituted variants .
- Crystal Packing: X-ray studies of ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate reveal dimer formation via C–H···N hydrogen bonds, a feature less pronounced in halogenated derivatives due to steric hindrance .
Biological Activity
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Chemical Formula : C10H9ClN2O2
- Molecular Weight : Approximately 224.64 g/mol
The compound features a unique structure that combines imidazole and pyridine rings, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Various studies have reported its effectiveness against different bacterial strains, showcasing its potential as a lead compound in antibiotic development.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | |
| Escherichia coli | 8 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a study conducted on human cancer cell lines (HeLa and MCF-7), the compound demonstrated:
- IC50 Values :
- HeLa Cells: 12 µM
- MCF-7 Cells: 15 µM
The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Binding : It shows affinity for certain receptors that regulate cell growth and apoptosis.
These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substitution patterns can significantly influence its biological activity.
Table 2: SAR Insights
| Compound Variation | Biological Activity |
|---|---|
| Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | Enhanced antimicrobial properties |
| Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate | Increased anticancer activity |
| Ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate | Potent enzyme inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate and its derivatives?
- Methodological Answer : A typical approach involves esterification and substitution reactions. For example, hydrazinolysis of ethyl carboxylate precursors (e.g., refluxing with hydrazine hydrate in ethanol) yields carbohydrazide intermediates, which can be further functionalized . NMR and mass spectrometry (e.g., ESI-MS) are critical for confirming structural integrity and purity .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural conformation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR provide detailed information on hydrogen and carbon environments. For example, H NMR of analogous compounds shows peaks for ester groups (δ 4.18–4.21 ppm) and aromatic protons (δ 6.6–8.6 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 450.2 for a related derivative) .
- Elemental Analysis : Validates stoichiometric composition .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Collect reflections at θ = 1.5–25.5° and refine using SHELXL .
- Key Parameters :
| Parameter | Value |
|---|---|
| Space group | P1 (triclinic) |
| Cell dimensions | a = 6.1250 Å, b = 13.1425 Å, c = 13.7139 Å |
| Hydrogen bonding | C–H···N (2.50 Å, 150°) |
- Analysis : Intermolecular interactions (e.g., centrosymmetric dimers via C–H···N bonds) influence packing and stability .
Q. How do structural modifications at the 3-chloro position affect bioactivity?
- Methodological Answer :
- Synthetic Tuning : Replace the chloro group with trifluoromethyl or aminoethyl moieties to alter electronic properties. For example, ethyl 5-(trifluoromethyl) derivatives (MW 258.20) show enhanced lipophilicity, impacting membrane permeability .
- Bioactivity Assays : Screen modified compounds against enzyme targets (e.g., kinase inhibition) using fluorescence polarization or calorimetry .
Q. What strategies address contradictions in crystallographic data interpretation for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Multi-Software Validation : Cross-validate refinement results using SHELXS-97 and SHELXL-97 to resolve disorder or twinning .
- Displacement Parameters : Analyze anisotropic displacement parameters (e.g., U<sup>eq</sup> for nitrogen atoms: 0.02–0.05 Ų) to identify thermal motion artifacts .
Data Contradiction Analysis
Q. Why might NMR spectra of similar derivatives show unexpected splitting patterns?
- Resolution : Dynamic effects (e.g., restricted rotation of substituents) or diastereotopic protons can cause splitting. For example, ethyl 3-(1-aminoethyl)-pyrazole derivatives exhibit complex splitting due to chiral centers . Use variable-temperature NMR or DFT calculations to confirm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
